![molecular formula C16H25N3O2 B1462663 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine CAS No. 885274-56-6](/img/structure/B1462663.png)

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Vue d'ensemble

Description

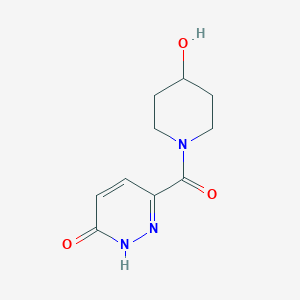

“1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is a chemical compound with the CAS Number: 885274-56-6 . It has a molecular weight of 291.39 and its IUPAC name is tert-butyl 4-[(2-pyridinylmethyl)amino]-1-piperidinecarboxylate . It is a colorless liquid and is used in the synthesis of synthetic drugs .

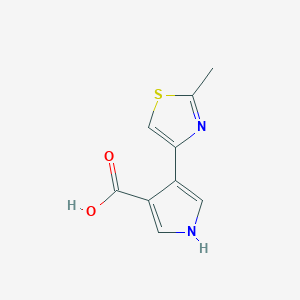

Molecular Structure Analysis

The molecular formula of “1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is C16H25N3O2 . The InChI code is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3 .Physical And Chemical Properties Analysis

“1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is a colorless liquid . It has a molecular weight of 291.39 and its molecular formula is C16H25N3O2 .Applications De Recherche Scientifique

Novel Dendritic Melamine Synthesis

The synthesis of novel dendritic G-2 melamines incorporating piperidine motifs demonstrates the compound's role in creating complex molecular structures. These dendritic melamines, featuring 4-(n-octyloxy)aniline peripheral units, highlight the chemical's utility in forming central building blocks for advanced materials. The study explores the reactivity of 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2) in dendrimer construction, underlining its potential in material science and nanotechnology (Sacalis et al., 2019).

Synthesis of Heterocyclic Amino Acids

The development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates showcases the compound's application in synthesizing novel heterocyclic amino acids. These synthesized compounds serve as achiral and chiral building blocks, contributing significantly to pharmaceutical chemistry by offering new avenues for drug development and synthesis (Matulevičiūtė et al., 2021).

Therapeutic Potential Exploration

A study investigating the effects of 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats reveals the compound's therapeutic potential. This research highlights its use in synthesizing GPR119 selective agonists, indicating its significance in developing anti-obesity drugs. The findings open new pathways for utilizing this chemical in medical research, particularly in understanding and treating eating disorders and anxiety (Guzmán-Rodríguez et al., 2021).

Enantioselective Synthesis

The asymmetric synthesis of 3-amino-1-Boc-piperidine through the amination of 1-Boc-3-piperidone using immobilized ω-transaminases demonstrates an efficient, one-step process with high yield and enantiomeric excess. This approach provides valuable insights into producing chiral N-heterocyclic molecules, crucial for synthesizing bioactive compounds with pharmacological properties (Petri et al., 2019).

Microwave-Mediated Synthesis

Research on the microwave-mediated synthesis of (Boc-piperazin-1-ylmethyl)biaryls via Suzuki–Miyaura coupling further demonstrates the compound's utility in creating biaryl libraries. This method emphasizes the chemical's role in diversifying biaryl structures, which are foundational in pharmaceuticals and organic chemistry (Spencer et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBJCDYQOADWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656261 | |

| Record name | tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine | |

CAS RN |

885274-56-6 | |

| Record name | tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)

![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)

amine](/img/structure/B1462599.png)